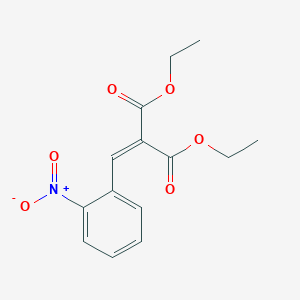

Diethyl 2-(2-nitrobenzylidene)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(2-nitrophenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLIGAACQEKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282735 | |

| Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-56-9 | |

| Record name | 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Contextualizing the Knoevenagel Condensation

An In-Depth Technical Guide to the Synthesis and Mechanism of Diethyl 2-(2-nitrobenzylidene)malonate

The synthesis of this compound is a quintessential example of the Knoevenagel condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.[1] Discovered by Emil Knoevenagel, this reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[2][3] The product is typically an α,β-unsaturated dicarbonyl compound, a versatile intermediate in synthetic chemistry.

This guide provides a detailed examination of the synthesis of this compound, targeting researchers and drug development professionals. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the significance of the resulting product as a synthetic building block.

Part 1: The Core Reaction Mechanism

The reaction proceeds between 2-nitrobenzaldehyde and diethyl malonate. The key to this transformation lies in the properties of the reactants and the crucial role of the catalyst.

-

The Active Methylene Compound: Diethyl malonate, CH₂(COOEt)₂, is the "active methylene" component. The protons on the central carbon are significantly acidic (pKa ≈ 13) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto the two adjacent carbonyl oxygen atoms.[4][5]

-

The Carbonyl Component: 2-nitrobenzaldehyde provides the electrophilic carbonyl carbon. The aromatic ring and the ortho-nitro group are electron-withdrawing, which slightly enhances the electrophilicity of the aldehyde's carbonyl carbon.

-

The Catalyst: A weak base is essential. A strong base, like sodium ethoxide, could cause unwanted side reactions, such as the self-condensation of the aldehyde.[2] Weak amines like piperidine or catalysts such as ethylenediammonium diacetate (EDDA) are commonly used because they are basic enough to deprotonate the diethyl malonate without promoting self-condensation.[6][7]

The mechanism can proceed via two primary pathways, largely dependent on the nature of the amine catalyst used.

Pathway A: Direct Enolate Attack

This is the generally accepted mechanism for base-catalyzed Knoevenagel condensations.

-

Enolate Formation: The basic catalyst (B:) deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺), yielding an aldol-type addition product.

-

Dehydration: Under the reaction conditions (often aided by heat), this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, this compound.

Pathway B: The Iminium Ion Pathway (with Secondary Amine Catalysts)

When a secondary amine like piperidine is used as the catalyst, a parallel, often faster, mechanism involving an iminium ion intermediate is proposed.[1][8]

-

Iminium Ion Formation: The piperidine catalyst first reacts with the 2-nitrobenzaldehyde to form a carbinolamine intermediate, which then eliminates water to form a highly electrophilic iminium ion. Theoretical calculations suggest this iminium ion formation can be the rate-determining step.[8][9]

-

Enolate Formation: Concurrently, another molecule of the piperidine catalyst deprotonates the diethyl malonate to form the enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the iminium ion.

-

Catalyst Regeneration: The resulting intermediate eliminates the piperidine catalyst to yield the final conjugated product.[9]

This dual-role catalysis, where the amine activates both the carbonyl compound (as an iminium ion) and the methylene compound (as an enolate), is a sophisticated example of organocatalysis.

Mechanistic Diagram

The following diagram illustrates the two potential catalytic cycles involved in the Knoevenagel condensation for this synthesis.

Caption: Figure 1: Catalytic Cycles in Knoevenagel Condensation.

Part 2: Experimental Protocol

The following protocol is adapted from a peer-reviewed synthesis and crystallographic study of the title compound.[10] This method employs ethylenediammonium diacetate (EDDA) as the catalyst and xylene as the solvent, which facilitates the azeotropic removal of water, driving the reaction to completion.

Reagents and Conditions Summary

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |

| 2-Nitrobenzaldehyde | 151.12 | 5.00 g | 33.11 | 1.0 |

| Diethyl Malonate | 160.17 | 6.36 g | 39.70 | 1.2 |

| Ethylene Diamine Diacetate | 178.17 | 1.20 g | 6.74 | 0.2 |

| Solvent (Xylene) | - | 50 mL | - | - |

| Reaction Time | - | 12 hours | - | - |

| Reaction Temperature | - | Reflux (~140 °C) | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (5.0 g, 33.11 mmol), dry xylene (50 mL), ethylene diamine diacetate (1.2 g, 6.74 mmol), and diethyl malonate (6.36 g, 39.7 mmol).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 12 hours.

-

Work-up and Isolation: After 12 hours, cool the reaction mixture to room temperature. Pour the mixture over 100 mL of an ice-water slurry in a separatory funnel.

-

Extraction: Extract the aqueous mixture with chloroform (2 x 30 mL) or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid or viscous oil. Recrystallize the crude product from methanol to yield pure crystals of this compound.[10] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a methanol solution.[10]

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis.

Part 3: Significance and Applications

The synthesized compound, this compound, is more than just a condensation product; it is a highly functionalized and synthetically valuable intermediate.

-

Michael Acceptor: The molecule is a potent Michael acceptor. The carbon-carbon double bond is activated by three strong electron-withdrawing groups (two esters and the nitrobenzyl group), making the β-carbon highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles.[11] This reactivity allows for the construction of more complex carbon skeletons.

-

Precursor to Heterocycles: The ortho-nitro group is a key synthetic handle. It can be readily reduced to an amino group (-NH₂). This transformation sets the stage for subsequent intramolecular cyclization reactions. For example, reduction of the nitro group followed by cyclization is a common strategy for synthesizing quinoline derivatives, a scaffold of significant pharmacological importance.[11]

The crystal structure of the compound has been elucidated, showing that the ethoxycarbonyl groups adopt extended conformations and that molecules in the crystal lattice are linked into dimers through C-H···O hydrogen bonds.[12][13] This structural information is valuable for understanding its solid-state properties and reactivity.

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a robust and illustrative example of C-C bond formation. A deep understanding of the reaction mechanism, including the dual catalytic roles that amine catalysts can play, allows for procedural optimization and adaptation. The provided experimental protocol represents a reliable method for its preparation in a laboratory setting. The resulting product is a versatile intermediate, whose value lies in its activated alkene bond and the synthetic potential of its nitro group, making it a useful building block for researchers in medicinal chemistry and materials science.

References

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

-

Thenmozhi, S., Ranjith, S., Subbiahpandi, A., Dhayalan, V., & Mohanakrishnan, A. K. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2209. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Perez-Manriquez, C., Tiznado, W., & Tapia, R. A. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300–5307. [Link]

-

Perez-Manriquez, C., Tiznado, W., & Tapia, R. A. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed, 121(20), 5300-5307. [Link]

-

Sharma, U., et al. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]

-

Thenmozhi, S., Ranjith, S., Subbiahpandi, A., Dhayalan, V., & Mohanakrishnan, A. K. (2009). Diethyl 2-(2-nitro-benzyl-idene)malonate. PubMed. [Link]

-

PubChem. (n.d.). Diethyl 2-(2-nitrobenzyl)malonate. [Link]

-

G. Van der Heiden, et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC. [Link]

-

Thenmozhi, S., et al. (2009). This compound. ResearchGate. [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

-

Quora. (2020). What is the preparation of diethyl malonate?[Link]

-

Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Diethyl 2-(2-nitro-benzyl-idene)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Knoevenagel Condensation

An In-Depth Technical Guide to the Knoevenagel Condensation of 2-Nitrobenzaldehyde and Diethyl Malonate

This guide provides a comprehensive technical overview of the Knoevenagel condensation between 2-nitrobenzaldehyde and diethyl malonate, a cornerstone reaction in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, provides a field-proven experimental protocol, and explores critical parameters for process optimization. Our focus is on elucidating the causal relationships behind experimental choices to ensure both scientific integrity and successful replication.

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction.[1][2][3] It serves as a modification of the Aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] The reaction culminates in a dehydration step, yielding an α,β-unsaturated product, which is a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[2][3][5]

The specific condensation of 2-nitrobenzaldehyde with diethyl malonate is of significant interest as it produces diethyl 2-(2-nitrobenzylidene)malonate.[6][7] The electron-withdrawing nitro group and the versatile ester functionalities make this product a strategic precursor for various heterocyclic compounds and other complex molecular architectures.[6][8] This guide will dissect this specific transformation, providing the necessary insights for its successful application in a laboratory setting.

The Reaction Mechanism: A Step-by-Step Elucidation

The efficacy of the Knoevenagel condensation hinges on the acidity of the α-protons of the active methylene compound—in this case, diethyl malonate. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine, to prevent the undesirable self-condensation of the aldehyde.[4][9] The mechanism proceeds through several key stages:

-

Enolate Formation: The basic catalyst abstracts an acidic α-proton from diethyl malonate, creating a resonance-stabilized carbanion, or enolate. This enolate is a potent nucleophile.[10][11]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to yield an aldol-type addition product.

-

Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes elimination of a water molecule (dehydration) to form the thermodynamically stable, conjugated α,β-unsaturated product, this compound.[4]

When a secondary amine like piperidine is used as the catalyst, an alternative pathway involving an iminium ion can occur.[12] The piperidine first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself. This iminium ion then reacts with the enolate, and a subsequent elimination of the piperidine catalyst yields the final product.[13][14]

Caption: Fig. 1: Catalytic Cycle of the Knoevenagel Condensation

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound. The procedure is designed to be self-validating, with clear steps for reaction, isolation, and purification.

Reagents and Materials

The following table summarizes the required reagents. It is crucial to use reagents of appropriate purity and to handle them according to standard laboratory safety procedures.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Nitrobenzaldehyde | 151.12 | 5.00 g | 33.1 | Electrophile |

| Diethyl Malonate | 160.17 | 6.36 g (5.78 mL) | 39.7 | Nucleophile |

| Piperidine | 85.15 | 0.56 g (0.65 mL) | 6.6 | Catalyst |

| Ethanol (95%) | 46.07 | 50 mL | - | Solvent |

| Hydrochloric Acid (2M) | 36.46 | As needed | - | Neutralization |

| Saturated NaCl (aq) | - | ~30 mL | - | Washing |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-nitrobenzaldehyde (5.00 g, 33.1 mmol), diethyl malonate (6.36 g, 39.7 mmol), and ethanol (50 mL).

-

Catalyst Addition: To the stirring mixture, add piperidine (0.56 g, 6.6 mmol) dropwise at room temperature. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 2-nitrobenzaldehyde spot indicates reaction completion, typically within 2-4 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of ice-cold water.

-

Acidify the aqueous mixture dropwise with 2M HCl until it is slightly acidic (pH ~5-6) to neutralize any remaining piperidine. A precipitate (the crude product) should form.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

-

Purification:

-

Recrystallize the crude solid from a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

-

Caption: Fig. 2: Experimental Synthesis Workflow

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Appearance | Pale yellow crystalline solid |

| Molecular Formula | C₁₄H₁₅NO₆[6][7] |

| Molar Mass | 293.27 g/mol [15] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (s, 1H, vinylic CH), 7.95 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.30 (q, 4H, 2x OCH₂), 1.30 (t, 6H, 2x CH₃). Note: Expected shifts based on structure. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.8, 163.5 (C=O), 148.0 (Ar-C-NO₂), 141.0 (vinylic C=), 133.5, 131.0, 129.5, 125.0 (Ar-C), 128.0 (vinylic C-CO), 62.0 (OCH₂), 14.0 (CH₃). Note: Expected shifts based on structure. |

| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1725 (C=O, ester), ~1640 (C=C, alkene), ~1525 & 1350 (NO₂, asymm. & symm.). Note: Expected vibrational frequencies. |

Process Optimization and Critical Considerations

Achieving high yield and purity requires careful control over several reaction parameters. The interplay between these factors determines the overall efficiency of the synthesis.

-

Catalyst Selection: While piperidine is a classic and effective catalyst, other bases can be employed.[16] Primary amines can also catalyze the reaction, often through an iminium intermediate.[16] Lewis acids (e.g., ZnCl₂) and heterogeneous catalysts have also been developed to facilitate easier work-up and catalyst recovery.[1][10] The key is to use a base strong enough to deprotonate diethyl malonate but mild enough to avoid promoting the self-condensation of 2-nitrobenzaldehyde.[4]

-

Solvent Choice: The polarity of the solvent can influence reaction rates. Protic polar solvents like ethanol are common and effective.[17] For certain substrates, aprotic polar solvents like DMF or even solvent-free conditions have proven successful.[17] The choice of solvent should also consider the solubility of all reactants and the ease of product isolation.[18]

-

Temperature Control: Many Knoevenagel condensations proceed efficiently at room temperature, while others require heating to overcome the activation energy.[17] For this specific reaction, gentle refluxing in ethanol provides a good balance between reaction rate and minimizing side-product formation. Excessively high temperatures can lead to decomposition or unwanted side reactions.[18]

-

Stoichiometry: A slight excess of the active methylene compound (diethyl malonate) is often used to ensure the complete consumption of the more valuable aldehyde. However, using a strict 1:1 molar ratio can sometimes minimize potential side reactions like a subsequent Michael addition of a second malonate molecule to the α,β-unsaturated product.[17]

Sources

- 1. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diethyl (2-nitrobenzylidene)malonate [stenutz.eu]

- 8. journals.iucr.org [journals.iucr.org]

- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 10. jk-sci.com [jk-sci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diethyl 2-(4-nitrobenzylidene)malonate | C14H15NO6 | CID 608989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of Diethyl 2-(2-nitrobenzylidene)malonate

An In-depth Technical Guide to Diethyl 2-(2-nitrobenzylidene)malonate

Introduction

This compound is a multifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Structurally, it is a derivative of diethyl malonate and 2-nitrobenzaldehyde, placing it at the intersection of malonate chemistry and nitroaromatic compound research[1]. Its strategic placement of electron-withdrawing groups—two ethyl ester moieties and an ortho-nitro group—creates a highly activated conjugated system. This electronic configuration imparts a pronounced electrophilic character to the molecule, making it a powerful Michael acceptor and a versatile precursor for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles[1][2]. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and chemical reactivity, offering field-proven insights for its application in research and development.

Synthesis via Knoevenagel Condensation

The primary route for synthesizing this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (2-nitrobenzaldehyde), followed by a dehydration step[3]. The reaction is typically catalyzed by a weak base, which is crucial for deprotonating the diethyl malonate to form a nucleophilic carbanion without inducing the self-condensation of the aldehyde[3].

Mechanism Insight

The catalyst, often a mild amine-based reagent like ethylene diamine diacetate, facilitates the deprotonation of the α-carbon of diethyl malonate. The resulting enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product, this compound[3][4].

Experimental Protocol: Knoevenagel Condensation

The following protocol is adapted from a published crystal structure determination study[2][5][6].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde (5 g, 33.11 mmol), diethyl malonate (6.36 g, 39.7 mmol), and ethylene diamine diacetate (1.2 g, 6.66 mmol) in dry xylene (50 ml).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture over 100 ml of an ice-water slurry.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (60 ml).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Crystallization: Recrystallize the resulting crude product from methanol. Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution[2][5].

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. Its key identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-[(2-nitrophenyl)methylidene]propanedioate | [7] |

| CAS Number | 17422-56-9 | [7] |

| Molecular Formula | C₁₄H₁₅NO₆ | [5][7] |

| Molecular Weight | 293.27 g/mol | [5][7] |

| Appearance | Crystalline solid | [5] |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insight into the solid-state structure of the molecule. In the crystal, molecules are linked into centrosymmetric dimers through C—H⋯O hydrogen bonds[2][5].

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Triclinic | [5][6] |

| Space Group | P-1 | [6] |

| a | 7.8410 (2) Å | [5][6] |

| b | 8.5571 (2) Å | [5][6] |

| c | 12.3533 (4) Å | [5][6] |

| α | 80.866 (2)° | [5][6] |

| β | 75.037 (1)° | [5][6] |

| γ | 64.402 (1)° | [5][6] |

| Volume (V) | 721.10 (3) ų | [5] |

| Z (Molecules/unit cell) | 2 | [5][6] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by two primary reactive sites: the electrophilic carbon-carbon double bond and the versatile nitro group.

Michael Acceptor Reactivity

The presence of three strong electron-withdrawing groups (two esters and one nitro group) polarizes the π-system, rendering the β-carbon of the benzylidene moiety highly electrophilic. This makes the compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles[1]. This reactivity is fundamental for constructing more complex carbon skeletons.

Versatility of the Nitro Group

Beyond its electron-withdrawing effect, the ortho-nitro group serves as a crucial synthetic handle. It can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This transformation is a gateway to a vast array of nitrogen-containing heterocycles. The resulting aniline derivative can undergo intramolecular cyclization reactions, making this compound a valuable precursor for pharmacologically relevant scaffolds such as quinolines[1].

Key Reactivity Pathways Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H15NO6 | CID 231460 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-(2-nitrobenzylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Synthesis

Diethyl 2-(2-nitrobenzylidene)malonate (CAS No. 17422-56-9) is synthesized via a Knoevenagel condensation between 2-nitrobenzaldehyde and diethyl malonate.[1] The reaction typically involves a base catalyst and results in the formation of a new carbon-carbon double bond, yielding the target compound.

The molecular structure has been unequivocally confirmed by single-crystal X-ray diffraction, revealing an extended conformation of the ethoxycarbonyl groups.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature and provides a reliable method for the synthesis of the title compound.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde (1.0 eq), diethyl malonate (1.2 eq), and a suitable solvent such as dry xylene.

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or ethylene diamine diacetate.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing water and an organic solvent for extraction (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the final product.

Spectroscopic Data (Predicted and Inferred)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and ethyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~8.2 - 7.5 | m | 4H | Ar-H | The four protons on the 2-nitrophenyl group will appear as a complex multiplet in the downfield region due to the electron-withdrawing effect of the nitro group and the ester moieties. |

| ~7.8 | s | 1H | C=CH | The vinylic proton is expected to be a singlet and significantly deshielded due to its conjugation with both the aromatic ring and the two carbonyl groups. |

| ~4.3 | q | 4H | OCH₂CH₃ | The methylene protons of the two equivalent ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons. |

| ~1.3 | t | 6H | OCH₂CH₃ | The methyl protons of the two equivalent ethyl groups will appear as a triplet due to coupling with the adjacent methylene protons. |

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~166 | C=O | The two equivalent ester carbonyl carbons are expected in this region. |

| ~148 | Ar-C (C-NO₂) | The carbon atom attached to the nitro group will be significantly downfield. |

| ~140 | C=CH | The vinylic carbon attached to the aromatic ring. |

| ~134 - 124 | Ar-C | The remaining aromatic carbons. |

| ~128 | C=CH | The vinylic carbon attached to the malonate moiety. |

| ~62 | OCH₂CH₃ | The methylene carbons of the ethyl esters. |

| ~14 | OCH₂CH₃ | The methyl carbons of the ethyl esters. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale and Causality |

| ~3100 - 3000 | C-H stretch (aromatic & vinylic) | Stretching vibrations of the sp² hybridized C-H bonds. |

| ~2980 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of the sp³ hybridized C-H bonds of the ethyl groups. |

| ~1725 | C=O stretch (conjugated ester) | A strong absorption characteristic of the carbonyl group of the α,β-unsaturated ester. |

| ~1640 | C=C stretch | Stretching of the carbon-carbon double bond. |

| ~1520 & ~1345 | N-O stretch (nitro group) | Asymmetric and symmetric stretching vibrations of the nitro group, respectively. |

| ~1250 | C-O stretch | Stretching of the ester C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 293, corresponding to the molecular weight of the compound (C₁₄H₁₅NO₆).

-

Major Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 248.

-

Loss of an ethoxycarbonyl group (-COOCH₂CH₃) to give a fragment at m/z = 220.

-

Cleavage of the ester, with loss of ethanol, to give a fragment at m/z = 247.

-

A significant fragment corresponding to the 2-nitrobenzylidene cation.

-

Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided synthesis protocol and the predicted NMR, IR, and Mass Spec data serve as a valuable resource for researchers working with this compound. The logical workflows and interpretations are grounded in established chemical principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

-

Thenmozhi, S., Ranjith, S., SubbiahPandi, A., Dhayalan, V., & MohanaKrishnan, A. K. (2009). Diethyl 2-(2-nitro-benzyl-idene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2209. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). diethyl 2-[(2-nitrophenyl)methylidene]propanedioate CAS#: 17422-56-9. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Diethyl 2-(2-nitrobenzylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight

In the landscape of modern organic chemistry and materials science, nitrogen-containing compounds derived from α,β-unsaturated carbonyls are pivotal building blocks.[1][2] Diethyl 2-(2-nitrobenzylidene)malonate, a derivative of the Morita-Baylis-Hillman adducts, is a compound of significant interest. Its molecular framework is a precursor for the synthesis of various heterocyclic compounds and natural products with potential biological relevance.[1][2] Furthermore, the β-diketone-like moiety within its structure serves as an excellent chelating group for transition and rare-earth metals, opening avenues for applications in materials science, such as the development of chemical shift reagents.[1][2]

A definitive understanding of the three-dimensional atomic arrangement of this compound is paramount. This knowledge, obtained through single-crystal X-ray diffraction, provides precise details of bond lengths, bond angles, and intermolecular interactions.[3] Such information is invaluable for elucidating structure-property relationships, understanding reaction mechanisms at a molecular level, and guiding the rational design of novel therapeutic agents and functional materials.[4] This guide offers an in-depth exploration of the crystal structure of this compound, from its synthesis and crystal growth to the detailed analysis of its solid-state architecture.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. The protocol involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of a catalyst.

Experimental Protocol:

A mixture of 5 grams (33.11 mmol) of 2-nitrobenzaldehyde, 6.36 grams (39.7 mmol) of diethyl malonate, and 1.2 grams (6.66 mmol) of ethylenediamine diacetate in 50 ml of dry xylene is refluxed for 12 hours.[1][2] Following the reaction, the mixture is poured over 100 ml of ice water and extracted with 60 ml of chloroform. The organic layer is then dried with sodium sulfate.[1][2] After the removal of the solvent, the crude product is recrystallized from methanol to yield the purified compound.[1][2]

Crystal Growth

The acquisition of single crystals suitable for X-ray diffraction is a critical and often challenging step.[5] For this compound, single crystals were successfully obtained by the slow evaporation of a methanol solution of the purified compound.[1][2]

Key Considerations for Crystal Growth:

-

Purity: The starting material must be of high purity to facilitate the formation of a well-ordered crystal lattice.[5]

-

Solvent Selection: The choice of solvent is crucial. The compound should be sparingly soluble in the chosen solvent to allow for slow, controlled crystal growth.

-

Evaporation Rate: Slow evaporation is key to obtaining larger, well-formed crystals.[6] This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.[6]

Crystal Structure Analysis: A Detailed Look at the Molecular and Supramolecular Architecture

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] This powerful analytical technique provides a precise three-dimensional map of the electron density within the crystal, from which the atomic positions, bond lengths, and bond angles can be derived.[3][5]

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₆ |

| Formula Weight | 293.27 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.8410 (2) Å |

| b | 8.5571 (2) Å |

| c | 12.3533 (4) Å |

| α | 80.866 (2)° |

| β | 75.037 (1)° |

| γ | 64.402 (1)° |

| Volume | 721.10 (3) ų |

| Z | 2 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.048 |

| wR-factor | 0.145 |

Data sourced from Thenmozhi et al. (2009).[1][2]

Molecular Structure

The molecule of this compound consists of a 2-nitrophenyl group attached to a diethyl malonate fragment through a double bond. The ethoxycarbonyl groups are in an extended conformation.[1][7] The nitro group is slightly twisted out of the plane of the phenyl ring.[1][2]

Supramolecular Assembly and Hydrogen Bonding

In the crystal, molecules of this compound are linked together through intermolecular interactions. Specifically, they form centrosymmetric dimers via pairs of C—H⋯O hydrogen bonds.[1][7] This interaction creates a distinct R₂²(20) ring motif.[1][7] The formation of these dimers is a key feature of the crystal packing.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a crystal structure using single-crystal X-ray diffraction follows a well-defined workflow.[8]

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of defects, is carefully selected under a microscope.[3][6] It is then mounted on a goniometer head, often using a cryoloop or a glass fiber with a small amount of oil or epoxy.[3]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[1] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[3] For the title compound, data was collected at 293 K using a Bruker Kappa APEXII CCD diffractometer.[1]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.[1]

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXS are commonly used for this step.[1]

-

Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions and other parameters.[1] This is typically done using software such as SHELXL.[1] In the case of this compound, hydrogen atoms were placed in geometrically calculated positions.[1][2]

-

Validation: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for geometric consistency and analyzing the agreement between the observed and calculated diffraction data.[1]

Conclusion

The crystal structure of this compound provides a foundational understanding of its solid-state properties. The detailed structural information, including the formation of centrosymmetric dimers through C—H⋯O hydrogen bonds, is crucial for researchers in the fields of medicinal chemistry and materials science. This knowledge can inform the design of new synthetic routes, the development of novel materials with tailored properties, and the elucidation of the structure-activity relationships of related bioactive molecules.

References

-

Thenmozhi, S., Ranjith, S., SubbiahPandi, A., Dhayalan, V., & MohanaKrishnan, A. K. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2209. [Link]

-

Thenmozhi, S., Ranjith, S., SubbiahPandi, A., Dhayalan, V., & MohanaKrishnan, A. K. (2009). This compound. IUCr Journals. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved January 13, 2026, from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 13, 2026, from [Link]

-

X-ray crystallography. (2023, December 29). In Wikipedia. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Diethyl 2-(2-nitrobenzyl)malonate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Diethyl malonate. (2023, November 28). In Wikipedia. [Link]

-

Thenmozhi, S., Ranjith, S., SubbiahPandi, A., Dhayalan, V., & MohanaKrishnan, A. K. (2009). This compound. ResearchGate. [Link]

-

Thenmozhi, S., Ranjith, S., SubbiahPandi, A., Dhayalan, V., & MohanaKrishnan, A. K. (2009). Diethyl 2-(2-nitro-benzyl-idene)malonate. PubMed. [Link]

-

Synthesis of diethyl diethylmalonate. (2020, June 5). Sciencemadness.org. [Link]

-

diethyl (2-nitrobenzylidene)malonate. (n.d.). Stenutz. Retrieved January 13, 2026, from [Link]

-

Diethyl 2-(4-nitrobenzylidene)malonate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Lopera-Lopera, S., Villa-Arango, S., & Osorio, E. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

Sources

- 1. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Diethyl 2-(2-nitro-benzyl-idene)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

The Role of Diethyl 2-(2-nitrobenzylidene)malonate as a Potent Michael Acceptor in Modern Organic Synthesis

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

Diethyl 2-(2-nitrobenzylidene)malonate is a highly versatile and reactive intermediate in organic synthesis, primarily valued for its role as a Michael acceptor. The strategic placement of three powerful electron-withdrawing groups—two ethyl ester moieties and an ortho-nitro group on the benzylidene ring—synergistically activates the carbon-carbon double bond, rendering the β-carbon exceptionally electrophilic. This guide provides an in-depth analysis of the synthesis, reaction mechanism, and synthetic applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. We will explore the causality behind its enhanced reactivity and provide field-proven experimental protocols for its synthesis and use in conjugate addition reactions.

Introduction: The Michael Addition and the Uniqueness of a Specialized Acceptor

The Michael reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation in organic chemistry.[1][2][3] The reaction's power lies in its ability to form 1,5-dicarbonyl compounds or related structures, which are versatile precursors for a wide array of more complex molecules. The efficiency and selectivity of a Michael addition are critically dependent on the electrophilicity of the "Michael acceptor."

This compound distinguishes itself as a superior Michael acceptor. Its significance stems from a dual-identity: the malonate framework, typically a source of nucleophilic character, is transformed into a potent electrophilic scaffold.[4] The two ethyl ester groups and, crucially, the ortho-nitrobenzylidene fragment, create a powerful conjugated system that strongly polarizes the double bond, making it highly susceptible to attack by even weak nucleophiles.[4]

The presence of the ortho-nitro group is not merely an activating feature; it is a versatile synthetic handle. Its facile reduction to an amino group provides a direct pathway for subsequent intramolecular cyclization reactions, making this compound an invaluable precursor for a diverse range of nitrogen-containing heterocycles, many of which are scaffolds for pharmacologically active agents.[4][5]

Synthesis of this compound

The compound is typically synthesized via a Knoevenagel condensation between 2-nitrobenzaldehyde and diethyl malonate. This reaction involves the formation of a carbanion from diethyl malonate, which then attacks the aldehyde, followed by dehydration to yield the benzylidene product.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established literature procedures.[5][6]

Objective: To synthesize this compound.

Materials:

-

2-nitrobenzaldehyde (33.11 mmol, 5.0 g)

-

Diethyl malonate (39.7 mmol, 6.36 g)

-

Ethylene diamine diacetate (6.66 mmol, 1.2 g) or Piperidine/Acetic Acid catalyst system

-

Dry Xylene (50 ml)

-

Chloroform (for extraction)

-

Methanol (for recrystallization)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

Equipment:

-

Round-bottom flask (100 ml)

-

Reflux condenser with Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

To a 100 ml round-bottom flask equipped with a reflux condenser and Dean-Stark trap, add 2-nitrobenzaldehyde (5.0 g), diethyl malonate (6.36 g), ethylene diamine diacetate (1.2 g), and dry xylene (50 ml).[5][6]

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the condensation proceeds.

-

Continue refluxing for approximately 12 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the 2-nitrobenzaldehyde starting material.[5][6]

-

Workup: Cool the reaction mixture to room temperature and pour it over 100 ml of ice-water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 20 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from methanol to yield pure this compound as single crystals.[5][6]

Caption: Knoevenagel condensation workflow for synthesis.

The Mechanism: Understanding its Potency as a Michael Acceptor

The exceptional reactivity of this compound in Michael additions is a direct consequence of its electronic structure. The reaction proceeds via a conjugate addition mechanism.[2][7]

Three Pillars of Activation:

-

Ortho-Nitro Group: As a powerful electron-withdrawing group, the nitro group significantly enhances the electrophilicity of the conjugated system through both inductive (-I) and resonance (-M) effects. This makes the β-carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to non-nitrated analogs.[4]

-

Diester Functionality: The two ethyl ester groups on the malonate moiety also contribute to the electron-withdrawing nature of the system, further polarizing the C=C double bond.

-

Conjugation: The entire system, from the nitro group through the phenyl ring and the double bond to the carbonyls of the esters, is a continuous conjugated π-system. This allows for effective delocalization of the negative charge in the intermediate formed after nucleophilic attack, stabilizing the transition state and driving the reaction forward.

The mechanism involves three key steps:

-

Nucleophile Generation: A base deprotonates the Michael donor (e.g., an active methylene compound like another molecule of diethyl malonate) to form a stabilized carbanion (enolate).[8]

-

Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the this compound acceptor.[2][3]

-

Protonation: The resulting enolate intermediate is protonated by the solvent or upon acidic workup to yield the final Michael adduct.[8]

Caption: Generalized mechanism of Michael addition.

Applications in Advanced Synthesis

The true value of this compound is realized in its application as a building block for more complex and functionally rich molecules, particularly in the synthesis of precursors for γ-aminobutyric acid (GABA) derivatives and various heterocycles.[9][10]

Asymmetric Michael Additions

In modern drug development, controlling stereochemistry is paramount. This Michael acceptor is widely used in asymmetric synthesis. By employing chiral organocatalysts, such as thiourea derivatives or cinchonine derivatives, nucleophiles can be added to the double bond with high levels of enantioselectivity.[9][11][12] These reactions provide access to optically pure, highly functionalized products that are key intermediates in pharmaceutical synthesis.[10][12]

| Catalyst Type | Michael Donor | Solvent | Yield (%) | ee (%) | Reference |

| Takemoto Thiourea | Diethyl Malonate | Toluene | 80 | 94 | [9][12] |

| 2-aminoDMAP/Urea | Diethyl Malonate | Toluene | 95 | 94 | [10] |

| Cinchonine/Thiourea | Dimethyl Malonate | Toluene | >95 | 91 | [11] |

| Table 1: Performance of various organocatalysts in the asymmetric Michael addition to nitro-olefins. |

Synthesis of Heterocyclic Scaffolds

A key strategic advantage of this reagent is the potential for subsequent transformations. The Michael adduct retains the ortho-nitro group, which can be readily reduced to an amine using various methods (e.g., catalytic hydrogenation with Pd/C, or reduction with Fe/HCl). This newly formed amine is perfectly positioned to undergo intramolecular cyclization with one of the nearby ester groups, providing a direct and efficient route to important heterocyclic cores like quinolines and other nitrogen-containing ring systems.[4]

Caption: Synthetic pathway from Michael adduct to heterocycle.

Conclusion

This compound is more than just a simple activated alkene; it is a strategically designed synthetic tool. The convergence of high electrophilicity, conferred by three distinct electron-withdrawing groups, and the synthetic versatility of the ortho-nitro group makes it an exceptionally powerful Michael acceptor. Its utility in both diastereoselective and enantioselective C-C bond formation, coupled with its role as a precursor to medicinally relevant heterocyclic scaffolds, ensures its continued importance in the fields of organic synthesis, drug discovery, and materials science. This guide has illuminated the fundamental principles governing its reactivity and provided a practical framework for its application, empowering researchers to leverage its full potential in their synthetic endeavors.

References

-

Thenmozhi, S., Ranjith, S., SubbiahPandi, A., Dhayalan, V., & MohanaKrishnan, A. K. (2009). Diethyl 2-(2-nitro-benzyl-idene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2209. [Link]

-

Thenmozhi, S., et al. (2009). This compound. IUCr Journals. [Link]

-

Moshkin, V. S., & Fedyanin, I. V. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(13), 4252. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

AdiChemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

McCooey, S. H., & Connon, S. J. (2007). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (1), 37-39. [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. [Link]

-

Moshkin, V. S., & Fedyanin, I. V. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(13), 4252. [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. mdpi.com [mdpi.com]

- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 11. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Ortho-Nitro Group in Diethyl 2-(2-nitrobenzylidene)malonate

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

Diethyl 2-(2-nitrobenzylidene)malonate is a canonical example of a highly activated α,β-unsaturated system, where the strategic placement of an ortho-nitro group on the benzylidene moiety profoundly dictates its electronic character and chemical reactivity. This technical guide provides an in-depth analysis of the multifaceted electron-withdrawing effects exerted by this group. We will dissect the synthesis of the parent molecule via the Knoevenagel condensation, quantify the electronic effects through spectroscopic and computational lenses, and explore the resulting impact on its reactivity, particularly towards nucleophilic Michael additions. Furthermore, this guide delves into the unique interplay between the powerful electronic deactivation and the steric hindrance imposed by the ortho substituent, a critical consideration in reaction design. Finally, we examine anomalous reaction pathways enabled by the proximity of the nitro group to the reaction center, offering insights into advanced synthetic applications.

Introduction: The Power of Electronic Perturbation

In the landscape of organic synthesis, the modulation of a molecule's electronic properties is a cornerstone of rational design. Electron-withdrawing groups (EWGs) are fundamental tools in this endeavor, capable of rendering adjacent π-systems electron-deficient and thus highly susceptible to nucleophilic attack.[1] The nitro group (–NO₂) stands out as one of the most potent EWGs, exerting its influence through both inductive withdrawal (-I effect) due to the high electronegativity of nitrogen and oxygen, and, more significantly, through resonance delocalization (-M effect).[2]

When appended to an aromatic ring, the nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.[3] In the context of this compound, the ortho-nitro group's influence extends through the conjugated system to the α,β-unsaturated malonate fragment, creating a molecule primed for specific and efficient chemical transformations. This guide will explore the causality behind the synthetic protocols, spectroscopic signatures, and reaction mechanisms that are all governed by this single, strategically placed functional group.

Synthesis via Knoevenagel Condensation: Activating the Carbonyl

The synthesis of this compound is archetypally achieved through the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[4][5] This reaction involves the condensation of an active methylene compound—in this case, diethyl malonate—with an aldehyde or ketone, here 2-nitrobenzaldehyde.

The choice of a weak base as a catalyst is critical. A strong base could induce self-condensation of the aldehyde, while a base that is too weak would fail to deprotonate the diethyl malonate effectively.[4] Piperidine, or as in the cited protocol, ethylenediamine diacetate, serves as an ideal catalyst, being sufficiently basic to generate the malonate enolate without promoting unwanted side reactions.[6][7]

Mechanism of Action

The electron-withdrawing effect of the ortho-nitro group plays a crucial, albeit indirect, role in the condensation itself. By withdrawing electron density from the aromatic ring, it enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a more potent acceptor for the nucleophilic attack by the diethyl malonate enolate. The reaction proceeds through a nucleophilic addition followed by a dehydration step, driven to completion by the formation of a highly conjugated final product.[4]

Caption: Knoevenagel condensation mechanism for synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzaldehyde (5.0 g, 33.1 mmol), diethyl malonate (6.36 g, 39.7 mmol), and ethylene diamine diacetate (1.2 g, 6.66 mmol).

-

Solvent Addition: Add 50 mL of dry xylene to the flask.

-

Causality Note: Xylene is used as the solvent to allow for heating to reflux, which facilitates the dehydration step. A Dean-Stark trap can optionally be used to remove the water formed and drive the equilibrium towards the product.

-

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it over 100 mL of an ice-water mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (2 x 60 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from methanol to obtain pure crystals of the title compound.[6]

Quantifying the Electronic Impact

The profound electron-withdrawing nature of the ortho-nitro group is not merely a theoretical concept; it is observable and quantifiable through various analytical techniques.

The Duality of Inductive and Resonance Effects

The nitro group pulls electron density from the conjugated system through two distinct mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is strongest at the ortho position.[2]

-

Resonance Effect (-M): The π-system of the nitro group can delocalize electron density from the aromatic ring and the exocyclic double bond. This creates significant positive partial charges (δ+) at the ortho and para carbons of the ring and, crucially, at the β-carbon of the malonate moiety.[1][8]

Caption: Dual electronic withdrawing mechanisms of the nitro group.

Spectroscopic Evidence

Spectroscopy provides a direct window into the electronic environment of the molecule. A comparison with the para-nitro isomer highlights the subtleties of the ortho positioning.

| Spectroscopic Data | This compound (Ortho) | Diethyl 2-(4-nitrobenzylidene)malonate (Para)[9] | Scientific Rationale |

| ¹H NMR (Vinyl H, δ) | ~8.4 ppm (predicted) | ~8.2 ppm | The vinyl proton is significantly deshielded due to the powerful anisotropic and electron-withdrawing effects of the conjugated system. The ortho group's proximity may induce slightly greater deshielding. |

| ¹³C NMR (β-Carbon, δ) | >140 ppm (predicted) | ~142 ppm | The β-carbon is highly electron-deficient due to conjugation with both the nitro-aromatic ring and the two ester carbonyls, resulting in a downfield chemical shift. |

| IR (C=O stretch, cm⁻¹) | ~1720-1730 cm⁻¹ | ~1725 cm⁻¹ | Extensive conjugation lowers the C=O bond order, shifting the stretching frequency to a lower wavenumber compared to a non-conjugated ester (~1740-1750 cm⁻¹).[10] |

| IR (NO₂ asymm. stretch) | ~1520-1530 cm⁻¹ | ~1515 cm⁻¹ | The asymmetric stretch of the nitro group is a strong, characteristic band. Steric hindrance from the ortho position can slightly alter the vibrational frequency. |

| UV-Vis (λ_max) | >300 nm (predicted) | ~310 nm | The extended π-conjugated system results in a low-energy π → π* transition, absorbing in the UV-A region. The para isomer often shows a slightly higher λ_max due to more effective linear conjugation. |

Consequence on Reactivity: The Michael Addition

The primary consequence of the ortho-nitro group's electron-withdrawing effect is the profound activation of the carbon-carbon double bond towards nucleophilic attack. The β-carbon becomes a potent electrophilic site, making the molecule an excellent Michael acceptor.

This reactivity is exploited in the synthesis of complex molecules, including precursors to γ-aminobutyric acid (GABA) derivatives, which have significant pharmacological applications.[11]

General Protocol: Michael Addition to this compound

The following is a representative workflow for the addition of a carbon nucleophile, such as diethyl malonate, catalyzed by a bifunctional organocatalyst.

Caption: General experimental workflow for Michael addition.

The Interplay of Steric and Electronic Effects

A critical consideration for any ortho-substituted system is the balance between electronic effects and steric hindrance.[12] While the nitro group's electronic influence is paramount in activating the Michael acceptor, its physical bulk can hinder the approach of a nucleophile.[13]

-

Electronic Dominance: For most small to moderately sized nucleophiles, the powerful electronic activation far outweighs the steric repulsion. The reaction proceeds efficiently because the transition state is significantly stabilized by the delocalization of the developing negative charge onto the nitro group.[12]

-

Steric Influence: With very bulky nucleophiles or in stereoselective reactions using chiral catalysts, the steric clash with the ortho-nitro group can become significant. It can influence the diastereoselectivity or enantioselectivity of the addition by dictating the trajectory of the incoming nucleophile.[14]

The "Ortho Effect": Anomalous Reactivity

Beyond activating the double bond, the proximity of the ortho-nitro group to the malonate moiety can enable unique, non-canonical reaction pathways. Under certain conditions, particularly with amine nucleophiles in alcoholic solvents, the system can undergo a reductive-oxidative rearrangement.[15]

In this remarkable transformation, the nitro group is reduced (e.g., to a nitroso or amino group) while the vinylic carbon attached to the phenyl ring is oxidized. This is often accompanied by the migration of the malonic fragment, leading to the formation of 2-aminobenzoate derivatives.[15] The reaction requires a substrate that is sufficiently electron-poor, a condition met by the presence of the powerful EWGs of the nitro and malonate groups. This "ortho effect" underscores the unique chemical space that can be explored due to the specific stereoelectronic arrangement in this compound.

Conclusion

The ortho-nitro group in this compound is far more than a passive substituent. It is the master controller of the molecule's properties and reactivity. Through a powerful combination of inductive and resonance effects, it transforms the conjugated system into a potent electrophile, readily observed in its spectroscopic characteristics and its high reactivity as a Michael acceptor. While its steric bulk presents a secondary factor for consideration in reaction design, its electronic influence is dominant. Furthermore, its unique ortho positioning unlocks complex rearrangement pathways, offering advanced synthetic opportunities. For the researcher and drug development professional, a thorough understanding of these principles is essential for leveraging this versatile chemical scaffold in the rational design and synthesis of novel chemical entities.

References

-

Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Research Trends and Innovation. [Link]

-

Why does NO₂ group show its effect only at ortho?. askIITians. [Link]

-

Studies on the rearrangement of ortho-nitro- benzylidenemalonates and their analogues to 2-aminobenzoate derivatives. FIUnix Faculty Sites. [Link]

-

why nitro group show its effect only at ortho and para positions and ont at meta position. Toppr. [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. IntechOpen. [Link]

-

Why does the nitro group shows it affects only an ortho and para position but not act as a meta position?. Quora. [Link]

-

This compound. National Center for Biotechnology Information. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions. OpenStax. [Link]

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. International Journal of Chemical Studies. [Link]

-

Preparation of diethyl-2-benzylidene malonate with the Knövenagel condensation. ResearchGate. [Link]

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]

-

Diethyl 2-(4-nitrobenzylidene)malonate. PubChem. [Link]

-

The Knoevenagel Condensation. Organic Reactions. [Link]

-

(PDF) this compound. ResearchGate. [Link]

-

Model reaction of diethyl malonate (DEM, 2) and trans‐β‐nitrostyrene.... ResearchGate. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 3. benchchem.com [benchchem.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 8. gauthmath.com [gauthmath.com]

- 9. Diethyl 2-(4-nitrobenzylidene)malonate | C14H15NO6 | CID 608989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ijrti.org [ijrti.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. faculty.fiu.edu [faculty.fiu.edu]

Solubility Profile of Diethyl 2-(2-nitrobenzylidene)malonate: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of Diethyl 2-(2-nitrobenzylidene)malonate, a key building block in synthetic organic chemistry. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on the molecule's structural attributes and the fundamental principle of "like dissolves like." We present a detailed, field-proven experimental protocol for determining thermodynamic solubility in common organic solvents, designed to yield reliable and reproducible results. This guide is intended to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this compound, a critical parameter for reaction optimization, purification, and formulation development.

Introduction: The Importance of Solubility

This compound (C₁₄H₁₅NO₆, Molar Mass: 293.27 g/mol ) is a versatile intermediate used in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2] The solubility of a starting material is a critical physicochemical property that dictates its utility in a laboratory or industrial setting. It directly influences reaction kinetics, choice of purification method (e.g., recrystallization, chromatography), and ultimately, the efficiency and scalability of a synthetic process. Understanding and quantifying the solubility of this compound is therefore not merely an academic exercise but a foundational requirement for its practical application.[3][4]

This guide addresses the current information gap by providing a two-pronged approach:

-

A predictive analysis of solubility based on molecular structure and intermolecular forces.

-

A rigorous experimental workflow for the quantitative determination of solubility in a range of common organic solvents.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6][7] By dissecting the molecular structure of this compound, we can predict its behavior in various solvent classes.

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses three key polar functional groups: two ethoxycarbonyl (ester) groups and one aromatic nitro group.[8]

-

The oxygen atoms in the carbonyl (C=O) of the esters and the nitro (NO₂) group are electronegative, creating significant bond dipoles.

-